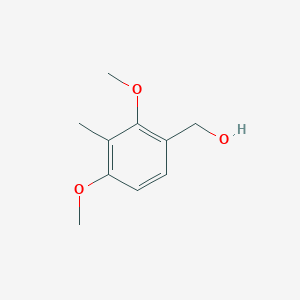
4-溴-2-噻吩甲酰氯
描述
4-Bromo-2-thiophenecarbonyl chloride is a useful research compound. Its molecular formula is C5H2BrClOS and its molecular weight is 225.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-thiophenecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-thiophenecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 杀虫剂开发
4-溴-2-噻吩甲酰氯已被用于开发新型杀虫剂。它作为构建块用于创建具有靶向杀虫活性和低哺乳动物毒性的2,6-二卤芳基1,2,4-三唑类杀虫剂。这些杀虫剂对蚜虫、螨虫和烟粉虱等害虫有效,在食品作物保护和装饰应用中提供广谱控制(Hull et al., 2007)。
2. 聚合物科学中的光稳定
在聚合物科学领域,4-溴-2-噻吩甲酰氯的衍生物已被合成用作聚氯乙烯(PVC)的光稳定剂。这些衍生物显著降低了PVC的光降解水平,增强了其耐久性和寿命(Balakit et al., 2015)。
3. 多芳烃硫类似物的合成
这种化合物在合成含硫多芳烃类似物苯并[9,10-b]噻吩中起着关键作用。该过程涉及钯催化的脱硫基芳基化,导致硫和氮含量的多芳烃的形成(Hagui et al., 2016)。
4. 催化和聚合研究
它已被用于研究MgCl2支持的Ziegler-Natta催化剂中丙烯聚合的活性中心,为聚合过程和动力学提供了见解(Shen等,2013)。
5. 电化学研究
在乙腈中碳和汞阴极上对2-噻吩甲酰氯进行电化学还原的研究为化学物质的还原行为和在电化学中的潜在应用提供了宝贵的见解(Mubarak, 1995)。
安全和危害
4-Bromo-2-thiophenecarbonyl chloride is harmful if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
属性
IUPAC Name |
4-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUAQAMUIHRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383704 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-65-4 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
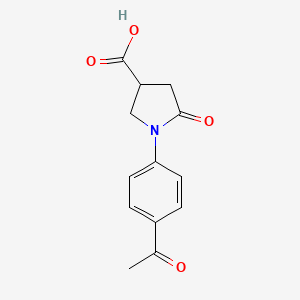
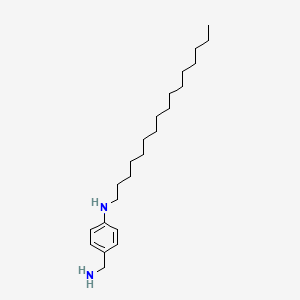
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
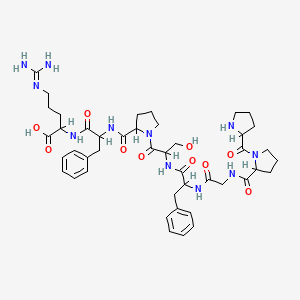
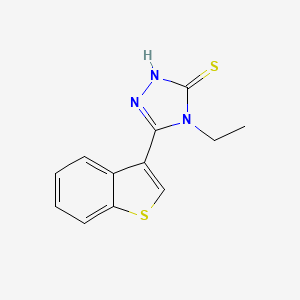




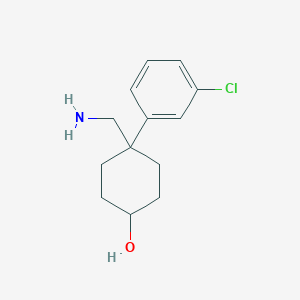
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
